N-Ethyl valacyclovir is synthesized through chemical processes that modify the structure of valacyclovir, enhancing its pharmacological properties. It belongs to the broader class of antiviral agents and is specifically categorized under nucleoside analogs due to its structural similarity to nucleosides, which are the building blocks of nucleic acids .
The synthesis of N-Ethyl valacyclovir involves several key steps:
N-Ethyl valacyclovir participates in various chemical reactions typical for nucleoside analogs:
These reactions underline the compound's functionality as an antiviral agent and its role in inhibiting viral replication .
N-Ethyl valacyclovir acts primarily through its conversion to acyclovir, which is then phosphorylated into acyclovir monophosphate by viral thymidine kinase. This monophosphate form is subsequently converted into acyclovir triphosphate, which competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation leads to premature chain termination during DNA synthesis, effectively inhibiting viral replication .
The compound exhibits high selectivity for viral enzymes over human enzymes, minimizing potential toxicity while maximizing therapeutic efficacy against herpesviruses.
These properties suggest that N-Ethyl valacyclovir has suitable characteristics for oral administration and effective absorption in biological systems.
N-Ethyl valacyclovir is primarily utilized in clinical settings for:
N-Ethyl valacyclovir (C₁₅H₂₄N₆O₄; MW 352.39 g/mol) is defined by a modified L-valine ester backbone where the primary amino group is substituted with an ethyl group (–CH₂CH₃), resulting in a secondary amine [2]. The compound exhibits absolute stereochemistry at the Cα position of the valine moiety, confirmed as the S-enantiomer via chiral center designation [C@@H]
in its SMILES notation: CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(N)NC2=O
[2]. This configuration is critical for molecular recognition and differs from valacyclovir’s primary amine.
Table 1: Key Structural Descriptors of N-Ethyl Valacyclovir
Property | Value/Descriptor |
---|---|
Defined Stereocenters | 1 chiral center (S-configuration) |
E/Z Centers | 0 |
Optical Activity | Unspecified |
InChIKey | OKUHBUGXDSIJIM-JTQLQIEISA-N |
SMILES | CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(N)NC2=O |
X-ray crystallography data is absent in the provided sources, but spectroscopic validation (e.g., NMR, MS) underpins the assigned structure [2] [3]. The hydrochloride salt (C₁₅H₂₄N₆O₄·HCl; MW 388.85 g/mol) retains the same stereochemistry, evidenced by its stereospecific InChI string [3].
N-Ethyl valacyclovir diverges from valacyclovir (C₁₃H₂₀N₆O₄; MW 324.34 g/mol) via alkylation of the valine α-amino group, altering key pharmacological and physicochemical properties [7]:
Table 2: Structural and Functional Comparison
Feature | Valacyclovir | N-Ethyl Valacyclovir | Acyclovir |
---|---|---|---|
Amino Acid Moiety | L-Valine (-NH₂) | N-Ethyl-L-valine (-NHCH₂CH₃) | None (parent drug) |
Molecular Weight | 324.34 g/mol | 352.39 g/mol | 225.21 g/mol |
Key Bioactivation Site | α-Amino group | Blocked (secondary amine) | N/A |
Antiviral Activity | Prodrug (active) | Presumed inactive | Direct-acting |
Table 3: Physicochemical Profile
Property | N-Ethyl Valacyclovir | N-Ethyl Valacyclovir HCl | N-Nitroso Derivative |
---|---|---|---|
Molecular Formula | C₁₅H₂₄N₆O₄ | C₁₅H₂₄N₆O₄·HCl | C₁₅H₂₃N₇O₅ |
Molecular Weight | 352.39 g/mol | 388.85 g/mol | 381.39 g/mol |
Solubility | Low in water; soluble in MeOH | Higher aqueous solubility | Soluble in MeOH |
Stability Risk | Nitrosamine precursor | Nitrosamine precursor | Stable impurity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7